N-(indole-3-acetyl)-L-leucine

Overview

Description

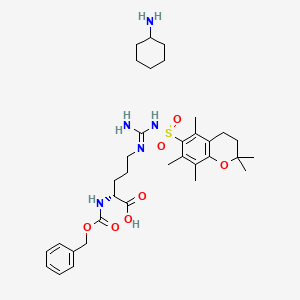

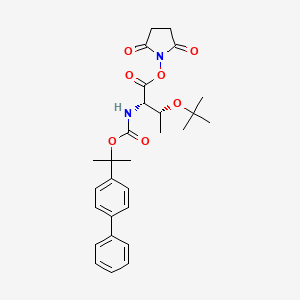

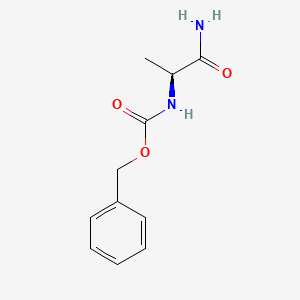

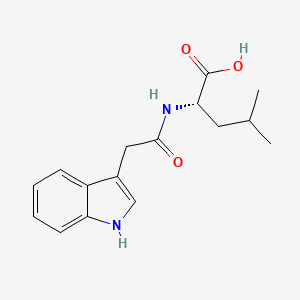

N-(indole-3-acetyl)-L-leucine is an N-acyl-L-amino acid that is the N-indole-3-acetyl derivative of L-leucine. It is a N-acyl-L-amino acid, a L-leucine derivative and a N-(indole-3-acetyl)leucine.

Scientific Research Applications

Plant Growth and Metabolism

N-(indole-3-acetyl)-L-leucine (IA-Leu) plays a significant role in plant biology. Kowalczyk and Sandberg (2001) conducted a study on Arabidopsis, identifying IA-Leu as a novel conjugate involved in the vegetative growth of plants. They developed a method for quantitative analysis of indole-3-acetic acid (IAA) metabolites, including IA-Leu, demonstrating its presence in different plant tissues and its potential role in plant growth and metabolism (Kowalczyk & Sandberg, 2001).

Role in Auxin Activity

Bartel and Fink (1995) found that IA-Leu can have effects in Arabidopsis thaliana similar to those of free IAA, a key plant growth regulator. They studied the ilr1 mutant, which is insensitive to exogenous IA-Leu, and through this research, they gained insights into the role of IA-Leu in plant growth regulation (Bartel & Fink, 1995).

Pharmacological Properties

Churchill et al. (2020) explored how the acetylation of L-leucine, forming N-acetyl-L-leucine, alters its pharmacological properties. Their research suggests that such modifications can significantly influence the therapeutic effects of these compounds (Churchill et al., 2020).

Enzymatic Studies

Roberto et al. (1990) investigated the gene encoding N epsilon-(indole-3-acetyl)-L-lysine synthetase, providing insights into the enzymatic processes involving similar indole acetyl amino acids. Their findings contribute to understanding the biosynthesis and regulation of compounds like IA-Leu (Roberto et al., 1990).

Biophysical and Environmental Studies

Jalkanen et al. (2006) utilized vibrational spectroscopy to study the structure and binding of biomolecules, including amino acids like L-leucine. Their research provides a basis for understanding how small changes in molecular structure, such as the addition of an indole-acetyl group, can impact the physical properties and interactions of these biomolecules (Jalkanen et al., 2006).

Therapeutic Applications

Kaya et al. (2021) studied acetyl-dl-leucine in the context of lysosomal storage disorders, shedding light on the potential therapeutic applications of acetylated leucine derivatives. Their findings suggest that modifications like acetylation can lead to significant clinical benefits (Kaya et al., 2021).

Mechanism of Action

Biochemical Pathways

It is known that the compound plays a role in the metabolomics of patients with advanced non-small-cell lung cancer

Result of Action

In a study of patients with advanced non-small-cell lung cancer, lower levels of N-(3-Indolylacetyl)-L-leucine were associated with longer progression-free survival

Biochemical Analysis

Biochemical Properties

N-(3-Indolylacetyl)-L-leucine is involved in several biochemical reactions. It is a product of the metabolism of tryptophan, an essential amino acid . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for certain hydrolases, enzymes that catalyze the breakdown of a compound .

Cellular Effects

The effects of N-(3-Indolylacetyl)-L-leucine on cells are diverse and complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to play a role in the regulation of bacterial physiology, adaptation to stress conditions, and microbe-microbe communication .

Molecular Mechanism

The molecular mechanism of action of N-(3-Indolylacetyl)-L-leucine involves its interactions with various biomolecules. It can bind to certain proteins, influencing their activity. It may also affect gene expression, leading to changes in the production of certain proteins .

Metabolic Pathways

N-(3-Indolylacetyl)-L-leucine is involved in the metabolic pathways of tryptophan . It interacts with various enzymes in these pathways, potentially affecting metabolic flux or metabolite levels.

Properties

IUPAC Name |

(2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-10(2)7-14(16(20)21)18-15(19)8-11-9-17-13-6-4-3-5-12(11)13/h3-6,9-10,14,17H,7-8H2,1-2H3,(H,18,19)(H,20,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZNPUHZYPPINM-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701345723 | |

| Record name | N-(3-Indolylacetyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36838-63-8 | |

| Record name | N-(3-Indolylacetyl)-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701345723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.